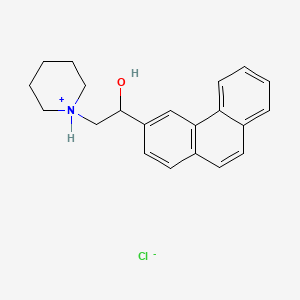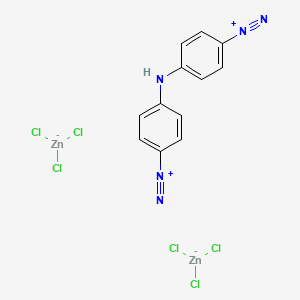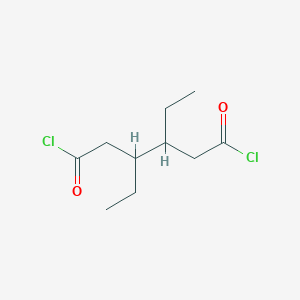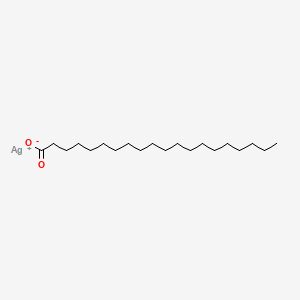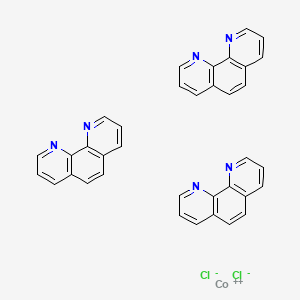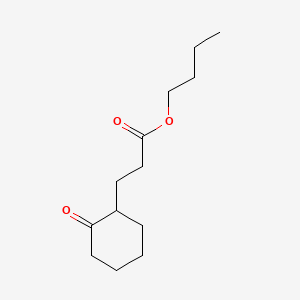
Butyl 2-oxocyclohexanepropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-oxocyclohexanepropionate: is an organic compound known for its unique chemical structure and properties. It is a colorless to pale yellow liquid with a fruity odor . This compound is used in various applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl 2-oxocyclohexanepropionate can be synthesized through organic synthesis methods from appropriate starting materials. One common method involves the oxidative coupling of ketones and toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides a straightforward approach to obtaining α-benzoyloxy ketones in good to excellent yields.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Butyl 2-oxocyclohexanepropionate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as esters and ketones in its structure .
Common Reagents and Conditions:
Oxidation: Reagents like TBHP and organohypervalent iodine are commonly used for oxidative reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed to reduce the ketone group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, using reagents like alkoxides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield α-benzoyloxy ketones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Butyl 2-oxocyclohexanepropionate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Industry: Industrially, this compound is utilized in the production of fragrances and flavorings due to its fruity odor. It is also used in the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism by which butyl 2-oxocyclohexanepropionate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester and ketone functional groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications .
Comparación Con Compuestos Similares
Butyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Butylscopolamine: An antispasmodic agent used to treat abdominal cramps.
2-butyl-1-hydroxyguanidine:
Uniqueness: Butyl 2-oxocyclohexanepropionate stands out due to its unique combination of ester and ketone functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its fruity odor also makes it valuable in the fragrance and flavoring industry .
Propiedades
Número CAS |
68134-23-6 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
butyl 3-(2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C13H22O3/c1-2-3-10-16-13(15)9-8-11-6-4-5-7-12(11)14/h11H,2-10H2,1H3 |
Clave InChI |
AISJENNWEMLKIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCC1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


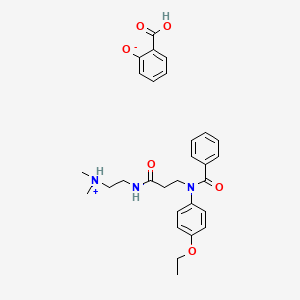
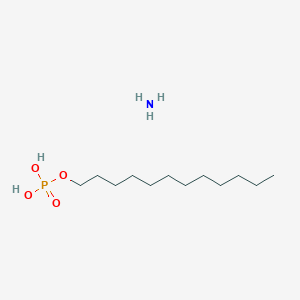
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
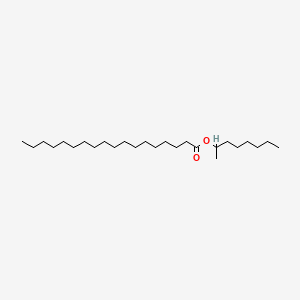
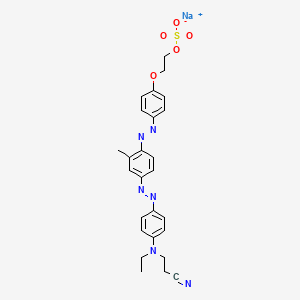
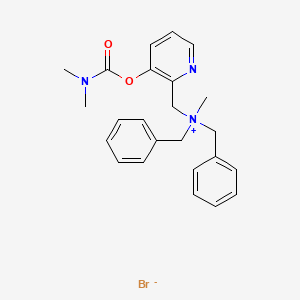
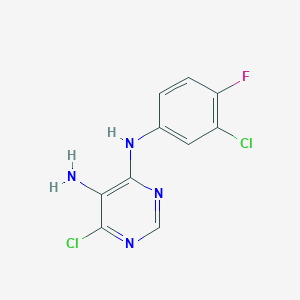
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
